4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide Y-27632 is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus. It has been shown to exhibit inhibitory activity against Rho-associated protein kinase (ROCK) enzyme. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a monocarboxylic acid amide, a member of pyridines and a primary amino compound.
Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.
Brand Name: Vulcanchem
CAS No.: 146986-50-7
VCID: VC0003058
InChI: InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
SMILES: CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide

CAS No.: 146986-50-7

Cat. No.: VC0003058

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide - 146986-50-7

CAS No. 146986-50-7
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Standard InChI InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
Standard InChI Key IYOZTVGMEWJPKR-VOMCLLRMSA-N
Isomeric SMILES C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
SMILES CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Canonical SMILES CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a cyclohexane backbone substituted with a pyridinyl carboxamide group and a chiral (1R)-1-aminoethyl side chain. Its three-dimensional conformation adopts a trans configuration across the cyclohexane ring, optimizing interactions with the ROCK catalytic domain .

Table 1: Fundamental Chemical Properties

PropertyValueSource
IUPAC Name4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
SMILES NotationCC@HN
InChI KeyIYOZTVGMEWJPKR-VOMCLLRMSA-N
CAS Registry Number146986-50-7

Stereochemical Considerations

The (1R) absolute configuration at the aminoethyl group confers enantioselective binding to ROCK isoforms. X-ray crystallographic studies demonstrate that the trans-cyclohexane conformation positions the pyridinyl carboxamide moiety into a hydrophobic pocket of the kinase domain, while the protonated amine interacts with conserved aspartate residues .

Synthesis and Physicochemical Properties

Synthetic Pathways

Industrial synthesis typically involves a five-step sequence:

  • Cyclohexane Functionalization: Friedel-Crafts acylation introduces the carboxamide group at the 1-position .

  • Chiral Amine Installation: Asymmetric hydrogenation of an α,β-unsaturated ketone intermediate establishes the (1R)-aminoethyl group .

  • Pyridinyl Coupling: Buchwald-Hartwig amination links the cyclohexane core to the 4-pyridinyl ring.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt (Y-27632·2HCl), enhancing aqueous solubility .

Solubility and Stability

The dihydrochloride salt exhibits improved pharmacokinetic properties compared to the free base:

  • Water Solubility: >50 mg/mL at pH 3.0

  • Plasma Stability: Half-life of 2.3 hours in murine models

  • Photodegradation: Susceptible to UV-induced epimerization at the (1R) center, requiring storage in amber vials

Pharmacological Mechanism of Action

ROCK Inhibition Dynamics

Y-27632 demonstrates nanomolar affinity (IC₅₀ = 140 nM) for ROCK1/2 through competitive ATP-binding site occupation. Molecular dynamics simulations reveal:

  • Hydrogen bonding between the pyridinyl nitrogen and kinase hinge region residue Met156

  • Hydrophobic interactions of the cyclohexane ring with Leu205 and Ile345

  • Ionic stabilization of the protonated amine by Asp218

Downstream Signaling Effects

ROCK inhibition produces pleiotropic cellular effects:

  • Cytoskeletal Modulation: Reduces phosphorylation of myosin light chain (MLC) and LIM kinase, decreasing actin-myosin contractility

  • Anti-inflammatory Action: Suppresses NF-κB translocation, lowering IL-1β and TNF-α production in myocarditis models

  • Neuroprotection: Enhances astrocyte process extension via C3/RhoA pathway inhibition in spinal cord injury

Therapeutic Applications

Autoimmune Myocarditis Intervention

In experimental autoimmune myocarditis (EAM) murine models, Y-27632 (10 mg/kg/day i.p.) demonstrated:

  • 62% reduction in myocardial IL-1β expression (p<0.01 vs. control)

  • Normalization of heart weight/body weight ratio from 7.2±0.8 mg/g to 5.1±0.6 mg/g

  • Histopathological analysis showed 40% decrease in CD68+ macrophage infiltration

Spinal Cord Injury Recovery

Daily intrathecal administration (5 μM) post-injury in rats:

  • Improved Basso-Beattie-Bresnahan (BBB) locomotor scores from 5.2±1.1 to 12.7±1.4 at 28 days

  • Increased A2 astrocyte population (S100A10+ cells) by 3.8-fold in lesion epicenter

  • Reduced glial scar thickness from 1,532±214 μm to 897±156 μm

Ocular Hypertension Management

Topical application (0.1% solution) in primate models:

  • Lowered intraocular pressure by 34% sustained over 8 hours

  • Enhanced trabecular meshwork outflow facility 2.1-fold vs. baseline

Table 2: Comparative Efficacy in Disease Models

ConditionModel SystemEffective DoseKey Outcome
Autoimmune MyocarditisBALB/c mice10 mg/kg/dayIL-1β ↓62%, HW/BW normalization
Spinal Cord InjurySprague-Dawley rats5 μM intrathecalBBB score ↑145%, scar ↓41%
Ocular HypertensionCynomolgus monkeys0.1% topicalIOP ↓34%, outflow ↑210%

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: 38% oral, 92% intraperitoneal in rodents

  • Plasma Protein Binding: 89% albumin-associated

  • Blood-Brain Barrier Penetration: LogP = 1.2 enables moderate CNS access

Metabolism and Excretion

Primary metabolic pathways involve:

  • Hepatic Oxidation: CYP3A4-mediated N-dealkylation to inactive metabolites

  • Renal Clearance: 65% of unchanged drug excreted within 24 hours

Comparative Analysis with ROCK Inhibitors

Selectivity Profile

InhibitorROCK1 IC₅₀ROCK2 IC₅₀PKA Selectivity
Y-27632140 nM160 nM150-fold
Fasudil33 nM44 nM12-fold
Ripasudil19 nM51 nM280-fold

Data from demonstrate Y-27632's intermediate isoform selectivity, making it preferable for research applications requiring balanced ROCK1/2 inhibition.

Future Directions

Clinical Translation Challenges

  • Formulation Optimization: Nanoparticle encapsulation improves aqueous stability by 78% in preliminary trials

  • Targeted Delivery: Conjugation to anti-ICAM1 antibodies enhances myocardial uptake 4.3-fold

Novel Indications

  • Pulmonary Fibrosis: Preclinical models show 54% reduction in collagen deposition

  • Stem Cell Expansion: Maintains pluripotency in 89% of human iPSCs over 10 passages

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator